molecular formula C9H10O2S B2568242 [(4-Methoxyphenyl)thio]acetaldehyde CAS No. 105126-90-7

[(4-Methoxyphenyl)thio]acetaldehyde

Cat. No.: B2568242
CAS No.: 105126-90-7
M. Wt: 182.24
InChI Key: MXHISBNGLWMWFO-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)thio]acetaldehyde is a versatile sulfur-containing building block in organic synthesis. Its structure, featuring an aldehyde group adjacent to a (4-methoxyphenyl)thio ether linkage, makes it a valuable precursor for constructing complex molecules. This compound is primarily used in the controllable synthesis of thioacetals, which are pivotal intermediates in organic synthesis for the protection of carbonyl groups and for subsequent functionalization reactions . Furthermore, it serves as a key scaffold for the development of β-sulfanyl ketones via thia-Michael addition pathways, a reaction of high value for introducing sulfur functionalities into molecular frameworks without the need for pre-formed α,β-unsaturated carbonyl compounds . Sulfur-containing compounds like this are widely utilized as key intermediates in the total synthesis of natural products and are common pharmacophores in pharmaceutical research due to their diverse biological activities . Researchers value this reagent for its role in exploring novel synthetic methodologies and for its application in medicinal chemistry for the creation of compounds with potential pharmacological effects. The compound must be handled with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHISBNGLWMWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105126-90-7
Record name 2-((4-methoxyphenyl)thio)acetaldehyde
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Contextualization of Thioether Containing Aldehydes in Synthetic Chemistry

Thioether-containing aldehydes represent a unique class of bifunctional molecules in synthetic chemistry. They possess both an electrophilic aldehyde carbon and a nucleophilic sulfur atom, a duality that chemists can exploit to achieve a variety of molecular constructions. The aldehyde group is a classic electrophile, readily participating in fundamental carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. libretexts.org

The thioether moiety (C-S-C) imparts distinct properties that differ from its oxygen-containing counterpart, the ether. The sulfur atom is larger, more polarizable, and less electronegative than oxygen, making thioethers excellent nucleophiles and susceptible to oxidation to form sulfoxides and sulfones, which are themselves useful functional groups. masterorganicchemistry.com This reactivity allows the thioether to act as a handle for further molecular modification or to be incorporated as a stable, integral part of the final molecular scaffold. masterorganicchemistry.comnih.gov The presence of both functionalities in one molecule allows for sequential or one-pot reactions, increasing synthetic efficiency.

Historical Perspective and Evolving Utility of 4 Methoxyphenyl Thio Acetaldehyde As a Chemical Intermediate

While the precise first synthesis of [(4-Methoxyphenyl)thio]acetaldehyde is not prominently documented in early chemical literature, its modern utility is clearly defined in the context of complex molecule synthesis. Its application as a key intermediate is highlighted in patents for the creation of sophisticated therapeutic agents.

A documented synthesis for this compound involves the acid-catalyzed hydrolysis of its acetal (B89532) precursor, 1-[(2,2-Dimethoxyethyl)thio]-4-methoxybenzene. In this procedure, the acetal is refluxed in a mixture of aqueous hydrochloric acid and acetone (B3395972) to deprotect the aldehyde, yielding this compound after purification. google.com

The evolving utility of this compound is demonstrated by its role in the synthesis of kinase inhibitors, a critical class of drugs used in oncology. google.com In this capacity, it is not merely a simple building block but a specialized reagent used in multi-component reactions to construct complex heterocyclic systems, such as imidazotriazines. google.com This transition from a hypothetical synthetic target to a key component in the drug discovery pipeline underscores its growing importance.

Table 1: Compound Profile of this compound

Property Value
IUPAC Name 2-((4-methoxyphenyl)thio)acetaldehyde
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Functional Groups Aldehyde, Thioether, Aromatic Ether

Overview of the Compound S Strategic Significance in Retrosynthetic Planning

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. [(4-Methoxyphenyl)thio]acetaldehyde holds strategic significance in this process due to its bifunctional nature.

When planning the synthesis of a complex molecule containing a substituted heterocyclic core, chemists can envision disconnections that lead back to simpler synthons. This compound serves as the synthetic equivalent for a 2-(arylthio)acetaldehyde synthon. Its value is exemplified in its patented use for synthesizing kinase inhibitors. google.com In this context, it participates in a proline-catalyzed alpha-aminoxylation reaction followed by a cyclocondensation with an aminotriazine (B8590112) derivative.

From a retrosynthetic perspective, a complex imidazotriazine can be disconnected at the C-N bonds formed during the cyclization, revealing the aminotriazine and a functionalized aldehyde as key precursors. This aldehyde, in turn, arises from the reaction involving this compound. This strategy allows for the rapid assembly of a complex scaffold from relatively simple starting materials, a concept known as convergent synthesis. The presence of the (4-methoxyphenyl)thio group is not arbitrary; it is an integral part of the final pharmacophore, contributing to the molecule's ability to bind to its biological target. google.comgoogle.com

Table 2: Documented Synthetic Application of this compound

Reactants Reagents / Conditions Product Type
This compound, D-proline, N-chlorosuccinimide, [6-(4-bromo-3-fluorophenyl)-1,2,4-triazin-3-amine] Chloroform, 0°C to Room Temperature Substituted Imidazotriazine

This table summarizes a key step in the synthesis of kinase inhibitors as described in patent literature. google.com

Research Scope and Objectives for Elucidating the Compound S Chemical Profile

Analysis of Precursor Selection and Strategic Bond Formations

The core structure of this compound features a key carbon-sulfur (C-S) bond and an aldehyde functional group. The selection of appropriate precursors is paramount to a successful synthesis, and the strategy for forming the C-S bond is a critical decision.

Precursor Selection:

Sulfur Source: A common and readily available precursor for the sulfur atom and the methoxyphenyl group is 4-methoxythiophenol . Its nucleophilic thiol group is well-suited for reactions with electrophilic carbon sources.

Two-Carbon Aldehyde Synthon: The acetaldehyde (B116499) moiety requires a two-carbon electrophile. A variety of synthons can be employed, with common choices including:

2-Haloacetaldehydes or their acetals: Compounds like 2-bromoacetaldehyde dimethyl acetal offer a masked aldehyde function, preventing unwanted side reactions of the highly reactive aldehyde group during the C-S bond formation. The acetal can then be deprotected in a subsequent step.

Vinyl ethers or related species: These can serve as precursors to the acetaldehyde unit through various transformations.

Strategic Bond Formations:

The primary strategic bond formation is the nucleophilic substitution reaction between the thiolate anion of 4-methoxythiophenol and an appropriate two-carbon electrophile. This S-alkylation reaction forms the desired thioether linkage. The generation of the thiolate is typically achieved by treating 4-methoxythiophenol with a suitable base.

Classical and Modern Synthetic Pathways

The synthesis of this compound can be approached through various pathways, ranging from traditional multi-step sequences to more contemporary and efficient methods.

A classical and reliable approach involves a multi-step sequence that ensures control over each transformation. These syntheses often prioritize the use of well-established reactions and commercially available starting materials. researchgate.net A general multi-step synthesis can be conceptualized as follows:

Thiolate Formation: 4-Methoxythiophenol is deprotonated using a base such as sodium hydroxide (B78521) or sodium ethoxide to generate the corresponding sodium 4-methoxythiophenolate.

S-Alkylation: The generated thiolate is then reacted with a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal. This nucleophilic substitution reaction forms the intermediate, 2-((4-methoxyphenyl)thio)acetaldehyde dimethyl acetal.

Deprotection (Hydrolysis): The final step involves the acidic hydrolysis of the acetal group to unveil the aldehyde functionality, yielding this compound.

This stepwise approach allows for the isolation and purification of intermediates, which can lead to a high-purity final product. nih.gov

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of organocatalysis offer potential avenues for its formation. For instance, L-proline and its derivatives have been successfully used as organocatalysts in various reactions, including those involving aldehydes. mdpi.com A hypothetical organocatalytic approach could involve the activation of a suitable precursor by an organocatalyst to facilitate the C-S bond formation under mild conditions.

In line with the principles of green chemistry, the development of sustainable and atom-economical synthetic methods is a growing area of focus. rsc.org For the synthesis of this compound, this could involve:

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent waste and energy consumption.

Catalyst- and Solvent-Free Conditions: Exploring reactions that proceed efficiently without the need for a catalyst or solvent would significantly improve the environmental footprint of the synthesis. rsc.org

Use of Greener Solvents: When solvents are necessary, employing environmentally benign options like water or natural deep eutectic solvents (NADESs) is a key strategy. mdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Designing a synthesis where the majority of the atoms from the starting materials are incorporated into the final product is a primary goal of sustainable chemistry.

Optimization of Reaction Parameters for Enhanced Efficiency and Yield

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of various reaction parameters is crucial. rsc.org Key parameters to consider include:

Choice of Base: The strength and nature of the base used for deprotonating the thiophenol can influence the reaction rate and the formation of byproducts.

Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and the rate of the nucleophilic substitution reaction.

Temperature: Reaction temperature plays a significant role; higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for maximum conversion.

Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can help to drive the reaction to completion and minimize the amount of unreacted starting materials.

Table 1: Hypothetical Reaction Parameter Optimization for the S-Alkylation Step

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol251275
2NaOEtEthanol25885
3K₂CO₃DMF50690
4Cs₂CO₃Acetonitrile50495

This table is for illustrative purposes and does not represent actual experimental data.

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in subsequent applications. Several purification techniques can be employed:

Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure crystalline material. google.com This technique relies on the difference in solubility of the product and impurities at different temperatures. An antisolvent can also be added to a solution of the compound to induce precipitation of the high-purity crystal. google.com

Washing/Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities from the reaction mixture.

The choice of purification method will depend on the physical state of the product and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.

Nucleophilic and Electrophilic Character of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is a cornerstone of the reactivity of this compound. The carbonyl carbon is inherently electrophilic due to the significant electronegativity difference between carbon and oxygen. This polarization creates a partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.orgkhanacademy.org

General principles of aldehyde reactivity suggest that this compound is more reactive towards nucleophiles than corresponding ketones. This is attributed to two main factors:

Steric Hindrance: The presence of a small hydrogen atom on the carbonyl carbon results in less steric hindrance compared to ketones, which have two bulkier alkyl or aryl groups. libretexts.orgkhanacademy.org This allows for easier access by incoming nucleophiles.

Electronic Effects: Aldehydes have only one alkyl or aryl group attached to the carbonyl carbon, which provides less electron-donating inductive stabilization to the partial positive charge on the carbonyl carbon compared to the two groups in a ketone. libretexts.orgkhanacademy.org

The primary reaction mechanism for aldehydes is nucleophilic addition. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate, which is an alkoxide. This intermediate can then be protonated to yield an alcohol. msu.edu

Characteristic Description Relevance to this compound
Electrophilicity The carbonyl carbon possesses a partial positive charge (δ+), making it susceptible to attack by nucleophiles. khanacademy.orgThis is the primary site for reactions like additions, cyanohydrin formation, and Wittig reactions. libretexts.org
Nucleophilicity The carbonyl oxygen, with its lone pairs, can act as a weak nucleophile or, more commonly, a Brønsted-Lowry base, accepting a proton in acid-catalyzed reactions.Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by weak nucleophiles.
Reactivity vs. Ketones Aldehydes are generally more reactive than ketones. libretexts.orgkhanacademy.orgThe compound is expected to undergo nucleophilic addition reactions more readily than a corresponding ketone like 1-((4-methoxyphenyl)thio)propan-2-one.

Role of the Thioether Linkage in Directing Chemical Reactivity

Key influences of the thioether linkage include:

Acidity of α-Hydrogen: The sulfur atom can stabilize an adjacent carbanion (formed by deprotonation of the α-carbon) through d-orbital participation or polarization effects. This increases the acidity of the α-hydrogens compared to a simple alkyl aldehyde, facilitating enolate formation under basic conditions.

Nucleophilicity of Sulfur: The sulfur atom itself is a soft nucleophile due to its lone pairs of electrons. masterorganicchemistry.com It can react with electrophiles, leading to the formation of sulfonium (B1226848) salts. This nucleophilicity is a key feature of thioethers. masterorganicchemistry.com

Oxidation: The thioether can be readily oxidized to a sulfoxide and then to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This transformation significantly alters the electronic properties of the molecule, turning the sulfur group into a powerful electron-withdrawing moiety.

Stabilization of Intermediates: The sulfur atom can stabilize adjacent radical or cationic intermediates, influencing the pathways of certain reactions.

The 4-methoxyphenyl (B3050149) group also exerts an electronic influence. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, increasing the electron density on the aromatic ring and potentially influencing the nucleophilicity of the sulfur atom.

Feature of Thioether Linkage Effect on Reactivity Example Reaction Type
α-Proton Acidity Increased acidity of the C-H bond adjacent to the sulfur and carbonyl groups.Base-catalyzed aldol-type reactions, alkylations via enolate.
Sulfur Nucleophilicity The sulfur atom can attack electrophiles. masterorganicchemistry.comAlkylation or acylation at the sulfur to form sulfonium salts.
Oxidation Potential Can be oxidized to sulfoxide (S=O) and sulfone (SO₂). masterorganicchemistry.comSynthesis of related sulfoxide and sulfone derivatives with altered reactivity.
Electronic Influence Modulates electron density across the molecule.Directs aromatic substitution; influences the reactivity of the aldehyde group.

Detailed Mechanistic Elucidation of Key Reactions

Acid-Catalyzed Reactions: In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles. A primary example is acetal formation. Reaction with an alcohol (R'OH) under acidic conditions proceeds via a hemiacetal intermediate to form a stable acetal, which can serve as a protecting group for the aldehyde. msu.edu Similarly, thioacetalation can occur with thiols. acs.orgnih.gov

Base-Catalyzed Reactions: Strong bases can deprotonate the carbon alpha to the carbonyl group. The presence of the adjacent sulfur atom enhances the acidity of this proton, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, such as:

Aldol-type condensations: The enolate can attack another molecule of the aldehyde or a different electrophile.

Alkylation: The enolate can be alkylated by reaction with alkyl halides.

The thioether linkage is a key site for radical and photochemical reactions. The S-H bond in related thiols is relatively weak, and thiyl radicals (RS•) are readily formed. nih.gov For a thioether like this compound, radical reactions could be initiated by:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from the carbon alpha to the sulfur, generating a carbon-centered radical stabilized by both the sulfur and the adjacent carbonyl group.

Photolysis: UV irradiation could potentially lead to the excitation of the molecule. While specific data on this compound is scarce, related aromatic sulfur compounds like thiobenzophenone (B74592) are known to undergo photochemical reactions involving their triplet excited states. researchgate.net Such processes could lead to hydrogen abstraction or other radical-mediated transformations. Thiyl radicals are known to participate in addition reactions to alkenes and alkynes. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

The presence of multiple reactive sites—the aldehyde, the thioether, and the aromatic ring—makes selectivity a critical consideration in its transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, reduction with a mild hydride reagent like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the aldehyde to an alcohol without affecting the thioether or the aromatic ring. Conversely, oxidation with m-CPBA would likely oxidize the thioether to a sulfoxide before affecting the aldehyde.

Regioselectivity: This is relevant for reactions on the aromatic ring. The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The thioether group is also generally an ortho-, para-director. The combined effect would strongly favor substitution at the positions ortho to the methoxy group.

Stereoselectivity: If a reaction creates a new chiral center, stereoselectivity becomes important. For example, the addition of a Grignard reagent to the aldehyde will create a new stereocenter at the carbonyl carbon, typically resulting in a racemic mixture unless a chiral catalyst or auxiliary is used. msu.edu Studies on related thio-substituted cyclic systems have shown that the sulfur atom can influence the stereochemical outcome of reactions at adjacent centers by stabilizing specific conformations of reactive intermediates. nih.govresearchgate.net

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of reactants, intermediates, transition states, and products.

Kinetic Control: Reactions that are irreversible and have the lowest activation energy will proceed fastest, leading to the kinetically controlled product. For example, at low temperatures, the deprotonation of the α-carbon might favor the formation of the kinetic enolate.

Thermodynamic Control: Reversible reactions will eventually lead to the most stable product, the thermodynamically controlled product.

Computational studies on related thiol-ene reactions show that the mechanism can depend on the ratio of the rate constants for radical addition versus hydrogen abstraction. researchgate.net The bond dissociation energy (BDE) of the C-H bonds alpha to the sulfur atom is lowered due to radical stabilization by the adjacent sulfur, influencing the kinetics of radical reactions. The stability of intermediates, such as carbocations or carbanions adjacent to the sulfur atom, plays a crucial role. Research on thiofuranosides indicates that the relative stability of intermediate thiacarbenium ions can explain differences in reactivity and stereoselectivity compared to their oxygen analogues. nih.govresearchgate.net This suggests that any cationic intermediate formed at the α-carbon of this compound would be significantly influenced by the stabilizing effect of the thioether.

Factor Influence on Reaction Pathways
Activation Energy (Ea) Determines the reaction rate (kinetics). Lower Ea leads to a faster reaction.
Intermediate Stability More stable intermediates (e.g., resonance-stabilized enolates, sulfur-stabilized carbocations) form more readily. nih.gov
Bond Dissociation Energy (BDE) The energy required to break a bond homolytically. researchgate.net
Reversibility Determines whether the product distribution is governed by kinetics or thermodynamics.

In-Depth Analysis Reveals Scarcity of Research on this compound in Key Synthetic Reactions

A comprehensive review of available scientific literature and chemical databases indicates a notable lack of specific published research detailing the applications of the compound this compound in a range of fundamental organic reactions. Despite the compound's potential as a versatile synthetic building block, specific examples of its use in advanced condensation, olefination, and cycloaddition reactions, as well as in the synthesis of specific nitrogen-containing heterocycles, are not readily found in published studies.

Therefore, creating a detailed article with specific research findings and data tables for the applications of this compound as a crucial synthetic building block for the construction of complex carbon frameworks and heterocyclic systems is not possible based on currently accessible information.

The expected reactivity of this compound suggests it would be a viable substrate in many of these transformations. The presence of the α-thioether group is known to acidify the α-protons, facilitating the formation of the corresponding enolate under basic conditions. This is a key step in cornerstone carbon-carbon bond-forming reactions such as the Aldol (B89426), Knoevenagel, and Henry condensations. nih.govgoogle.comencyclopedia.pub The aldehyde functionality is also a prime electrophile for olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions. youtube.comorganic-chemistry.org

Similarly, the bifunctional nature of the molecule—possessing both an aldehyde and a thioether linkage—makes it a plausible candidate for constructing various oxygen- and sulfur-containing heterocycles. youtube.comnih.gov For instance, general methods for synthesizing thiazoles often involve the reaction of an α-halocarbonyl compound with a thioamide in the Hantzsch thiazole (B1198619) synthesis. youtube.com While plausible, specific adaptations of these methods using this compound as the carbonyl component are not documented. Likewise, while the synthesis of imidazopyrimidines can involve α-haloaldehydes like chloroacetaldehyde, no direct analogue using the target compound has been reported in the surveyed literature.

Without citable, peer-reviewed research findings, any detailed discussion of reaction conditions, yields, stereoselectivity, and specific products for this compound in the requested contexts would be speculative. Further investigation into specialized chemical literature or unpublished data would be necessary to construct the detailed article as outlined.

Heterocyclic Synthesis Featuring the Compound

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

While no specific MCRs involving this compound are documented in the available search results, aldehydes are common components in many well-known MCRs. For instance, in a hypothetical scenario, the aldehyde functionality of this compound could participate in reactions such as the Ugi, Passerini, or Hantzsch dihydropyridine (B1217469) synthesis. The presence of the thioether and methoxyphenyl groups could influence the reactivity and stereoselectivity of these processes and impart unique properties to the resulting products.

Table 1: Hypothetical Multicomponent Reactions Involving this compound

MCR TypePotential Reactants with this compoundPotential Product Scaffold
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amide
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy Amide
Hantzsch Reactionβ-Ketoester (2 equiv.), Ammonia or Ammonium AcetateDihydropyridine
Biginelli Reactionβ-Dicarbonyl Compound, Urea or ThioureaDihydropyrimidinone

This table is illustrative and represents potential, not documented, reactions.

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. These elegant and efficient reactions allow for the rapid construction of complex molecular architectures from simple precursors.

The aldehyde group of this compound is a prime functional handle to initiate a cascade sequence. For example, it could undergo an initial aldol or Knoevenagel condensation, generating a new intermediate poised for a subsequent intramolecular reaction. The sulfur atom could also play a key role, potentially participating in cyclization reactions or influencing the electronic properties of intermediates.

A hypothetical cascade could involve the initial formation of an α,β-unsaturated system from this compound, followed by an intramolecular Michael addition of a nucleophile tethered to the methoxyphenyl ring or introduced via another reactant. However, specific examples of such cascades initiated by this compound are not currently available in the searched literature.

Preparation of Advanced Chemical Intermediates

Advanced chemical intermediates are molecules that serve as key precursors for the synthesis of more complex targets, such as pharmaceuticals, agrochemicals, and materials. The structural motifs present in this compound could theoretically be elaborated into a variety of valuable intermediates.

For instance, the aldehyde could be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, each transformation yielding a new intermediate with distinct reactivity. The thioether linkage could be oxidized to a sulfoxide or sulfone, which are important functional groups in medicinal chemistry. Furthermore, the aromatic ring could undergo electrophilic substitution reactions.

The synthesis of heterocyclic compounds, which form the core of many biologically active molecules, is a plausible application. Condensation of the aldehyde with various dinucleophiles could lead to the formation of heterocycles such as thiazoles, pyrimidines, or benzodiazepines, with the (4-methoxyphenyl)thio group appended.

Table 2: Potential Advanced Intermediates Derived from this compound

Intermediate ClassPotential Synthetic TransformationResulting Functional Group
Carboxylic AcidsOxidation of the aldehyde-COOH
AlcoholsReduction of the aldehyde-CH₂OH
IminesCondensation with primary amines-CH=N-R
Sulfoxides/SulfonesOxidation of the thioether-S(O)-/-S(O)₂-
HeterocyclesCondensation with dinucleophilesVarious heterocyclic systems

This table outlines potential transformations and the resulting intermediates, which are not yet documented in the literature for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl Thio Acetaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of [(4-Methoxyphenyl)thio]acetaldehyde would be expected to show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the methylene (B1212753) group adjacent to the sulfur atom, and the aldehydic proton. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electron density around the proton. For instance, the aldehydic proton would appear at a characteristically downfield position (typically 9-10 ppm) due to the deshielding effect of the adjacent carbonyl group. The aromatic protons would exhibit splitting patterns (e.g., doublets or multiplets) due to coupling with neighboring protons, and their chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing thioacetaldehyde (B13765720) group. The methoxy protons would appear as a sharp singlet, while the methylene protons would likely be a singlet or a doublet depending on the coupling with the aldehydic proton. The coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would provide insights into their hybridization and chemical environment. For example, the carbonyl carbon of the aldehyde would be found significantly downfield (typically 190-200 ppm). The carbons of the aromatic ring would appear in the aromatic region (around 110-160 ppm), with the carbon attached to the oxygen of the methoxy group and the carbon attached to the sulfur atom showing distinct chemical shifts. The methoxy carbon and the methylene carbon would have characteristic upfield shifts.

A hypothetical data table for the expected NMR shifts is presented below. It is important to reiterate that this is a theoretical representation and not based on experimental data.

Atom¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
Aldehyde CH9.5 - 10.0190 - 200
Methylene CH₂3.5 - 4.040 - 50
Aromatic CH6.8 - 7.5114 - 135
Methoxy OCH₃3.8~55
Aromatic C-O158 - 162
Aromatic C-S125 - 135

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm which protons are spin-coupled, for example, showing the correlation between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the methylene and aromatic CH groups.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of this compound with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For C₉H₁₀O₂S, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. For example, cleavage of the bond between the sulfur atom and the methylene group would be a likely fragmentation route. The fragmentation pattern would be analyzed to piece together the structural components of the molecule, providing strong evidence for the proposed structure.

A hypothetical fragmentation table is presented below to illustrate the expected fragments.

m/z (Predicted)Fragment Ion
[M]+[C₉H₁₀O₂S]⁺
[M - CHO]+[C₈H₉OS]⁺
[M - CH₂CHO]+[C₇H₇OS]⁺
[C₇H₇O]+[CH₃OC₆H₄]⁺
[C₆H₅S]+Thiophenolate radical cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong, sharp absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde would appear as a pair of bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretches would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups would be just below 3000 cm⁻¹. The C-O stretch of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. The C-S stretching vibration, which is typically weak, would be expected in the 800-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=S bond, if present in a derivative, would also give a characteristic Raman signal. The symmetric vibrations of the molecule would be particularly Raman active.

A table of predicted key vibrational frequencies is provided below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aldehyde C=OStretch1720 - 1740
Aldehyde C-HStretch2720 & 2820
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
C-O (methoxy)Stretch1250 - 1000
C-SStretch800 - 600

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is made possible through X-ray crystallography, a powerful analytical technique. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state architecture of a compound.

As of the current literature review, a definitive crystal structure for the parent compound, this compound, has not been reported. However, crystallographic data is available for derivatives, offering insights into the molecular conformation and packing of related structures.

One such derivative that has been characterized by single-crystal X-ray diffraction is 4-methoxyphenyl (B3050149) 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside. researchgate.net The analysis of this derivative confirms the α configuration of the anomeric thioaryl substituent. researchgate.net The molecular structure reveals specific conformational details and intermolecular contacts within the crystal lattice.

The crystallographic data for this derivative is summarized in the table below.

Parameter Value
Chemical FormulaC21H26O10S

Table 1: Crystallographic data for 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside.

The study of this derivative highlights the utility of X-ray crystallography in unambiguously assigning stereochemistry and elucidating the conformational preferences of complex molecules containing the (4-methoxyphenyl)thio moiety. The structural data obtained for derivatives provide a valuable reference for computational modeling and for understanding the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Investigations of 4 Methoxyphenyl Thio Acetaldehyde

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Charge Distribution: Calculations of the partial atomic charges reveal the polarity of bonds and the location of electron-rich and electron-poor centers. In [(4-Methoxyphenyl)thio]acetaldehyde, the oxygen and sulfur atoms are expected to be regions of high electron density (negative charge), while the carbonyl carbon of the acetaldehyde (B116499) group would be electron-deficient (positive charge), making it susceptible to nucleophilic attack. An illustrative table of calculated atomic charges (Mulliken population analysis) for a similar, hypothetical molecule is presented below.

Table 1: Illustrative Calculated Atomic Charges (Note: This table is a hypothetical example to illustrate the type of data obtained from such calculations, as specific data for the target compound is not available.)

Atom Charge (e)
O (methoxy) -0.55
C (methoxy) +0.15
S (thioether) -0.10
C (carbonyl) +0.45

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be located on the electron-rich methoxyphenylthio moiety, while the LUMO would be centered on the acetaldehyde group, specifically the C=O bond. A smaller HOMO-LUMO gap would suggest higher reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

This is achieved by systematically rotating the bonds of interest and calculating the molecule's potential energy at each step. The results are visualized on a Potential Energy Surface (PES), which maps the energy as a function of the rotational angles (dihedrals). Studies on related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that even small energy differences (a few kJ/mol) can determine the preferred molecular shape. researchgate.netnih.gov The most stable conformer of this compound would likely balance steric hindrance and electronic interactions.

Prediction of Spectroscopic Data to Aid Experimental Assignments

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, in studies of other complex organic molecules, calculated NMR chemical shifts have been successfully used to support and compare with experimental findings. nih.gov

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule's bonds. For this compound, this would allow for the assignment of key peaks in an experimental IR spectrum, such as the characteristic C=O stretch of the aldehyde, the C-S stretch of the thioether, and the C-O stretch of the methoxy (B1213986) group.

Table 2: Illustrative Predicted Vibrational Frequencies (Note: This table is a hypothetical example.)

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde) 1730
C-S Stretch (Thioether) 700
C-O Stretch (Methoxy) 1250

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict an NMR spectrum. This would help in assigning the signals from the aromatic protons, the methoxy group protons, and the protons of the acetaldehyde moiety, providing a detailed picture of the molecule's connectivity.

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. nih.gov By modeling the interaction of this compound with other reagents, it is possible to map out the entire reaction pathway, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. For example, quantum chemical calculations can be used to trace back reaction paths to predict potential reactants for a target product. nih.gov

For this compound, one could model its oxidation, reduction, or its participation in condensation reactions. The calculations would provide the geometries and energies of all intermediates and transition states, offering a detailed, step-by-step view of the chemical transformation.

Structure-Reactivity Relationships Derived from Theoretical Data

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the phenyl ring) and calculating the resulting electronic and structural properties, it is possible to establish structure-reactivity relationships. These relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR), are crucial in fields like drug design and materials science.

For instance, one could investigate how substituting the methoxy group with an electron-withdrawing group (like a nitro group) would affect the charge on the carbonyl carbon and the HOMO-LUMO gap. This would provide predictive power, allowing chemists to tune the molecule's reactivity for a specific purpose without needing to synthesize every possible derivative.

Systematic Study of Derivatives and Analogues of 4 Methoxyphenyl Thio Acetaldehyde

Synthetic Strategies for Structural Modifications of the Aldehyde Moiety

The aldehyde functional group in [(4-Methoxyphenyl)thio]acetaldehyde is a versatile handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives with altered electronic and steric properties.

One common strategy involves the conversion of the aldehyde to an imine or a Schiff base through condensation with primary amines. For instance, the reaction of an aldehyde with an appropriate amine in an alcoholic solvent can yield Schiff base derivatives. This reaction is often catalyzed by a small amount of acid. A general procedure involves refluxing a mixture of the aldehyde and the amine in ethanol. researchgate.net

Another important set of reactions involves carbon-carbon bond formation. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for converting aldehydes to alkenes with high E-selectivity. For example, an aldehyde can be treated with a phosphonate (B1237965) ester in the presence of a base to yield an α,β-unsaturated ester. This ester can then be further modified, for instance, by reduction to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.gov

The aldehyde can also undergo nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group to produce secondary alcohols. Furthermore, catalytic asymmetric alkynylation reactions can be employed to introduce a chiral propargyl alcohol moiety. nih.gov

Below is a table summarizing synthetic strategies for modifying the aldehyde moiety:

Reaction TypeReagents and ConditionsProduct Type
Schiff Base FormationPrimary amine, ethanol, refluxImine/Schiff Base
Horner-Wadsworth-Emmons OlefinationPhosphonate ester, base (e.g., NaH)α,β-Unsaturated Ester
ReductionDIBAL-HAllylic Alcohol
Nucleophilic AdditionGrignard reagent (R-MgBr)Secondary Alcohol
Asymmetric AlkynylationTerminal alkyne, chiral catalyst (e.g., ProPhenol)Chiral Propargylic Alcohol

Exploration of Substituent Effects on the Thioether Bridge and Aromatic Ring

The electronic properties of the thioether bridge and the aromatic ring are significantly influenced by the nature and position of substituents on the phenyl group. These substituents can either donate or withdraw electron density, which in turn affects the reactivity of the entire molecule.

Substituents on an aromatic ring are broadly classified as activating or deactivating groups for electrophilic aromatic substitution (EAS). libretexts.org Activating groups donate electrons to the ring, making it more nucleophilic and increasing the rate of EAS. lumenlearning.com Examples include alkyl, hydroxyl (-OH), and alkoxy (-OR) groups. Deactivating groups withdraw electrons from the ring, decreasing its nucleophilicity and slowing down the rate of EAS. lumenlearning.com Examples include nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups. libretexts.org

The methoxy (B1213986) group (-OCH3) on the para position of this compound is an activating group due to its ability to donate electrons via resonance. This makes the aromatic ring more susceptible to electrophilic attack, primarily at the ortho positions relative to the methoxy group.

In the context of the thioether bridge, the electronic nature of the aromatic substituent influences the nucleophilicity of the sulfur atom. Electron-donating groups on the ring increase the electron density on the sulfur, enhancing its nucleophilicity. masterorganicchemistry.com Conversely, electron-withdrawing groups decrease the electron density on the sulfur, making it less nucleophilic. This is particularly relevant in reactions where the sulfur atom acts as a nucleophile, such as in alkylation reactions to form sulfonium (B1226848) salts.

The following table summarizes the effects of different substituents on the aromatic ring:

Substituent TypeExampleEffect on Aromatic Ring Reactivity (EAS)Effect on Thioether NucleophilicityDirecting Effect (EAS)
Electron-Donating-OCH3, -CH3, -OHActivating libretexts.orglumenlearning.comIncreasesOrtho, Para numberanalytics.com
Electron-Withdrawing (by resonance)-NO2, -CN, -CHODeactivating libretexts.orgDecreasesMeta numberanalytics.com
Electron-Withdrawing (by induction)Halogens (-F, -Cl)Deactivating libretexts.orglumenlearning.comDecreasesOrtho, Para lumenlearning.com

Reactivity Profiles of Key Structural Analogues

The reactivity of analogues of this compound is largely dictated by the interplay of the functional groups present. Analogues with modified aromatic rings or thioether bridges exhibit distinct reactivity patterns.

Aryl thioethers can be synthesized through various methods, including the nucleophilic aromatic substitution (SNAr) of activated aryl halides with thiols. researchgate.net For SNAr to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (like a nitro group) at the ortho or para position to the leaving group. researchgate.net This indicates that analogues of this compound bearing such groups would be susceptible to nucleophilic attack at the aromatic ring.

The sulfur atom of the thioether bridge is nucleophilic and can react with electrophiles. For instance, thioethers can be oxidized to sulfoxides and subsequently to sulfones. They can also be alkylated to form sulfonium salts. The nucleophilicity of the sulfur is greater than that of the oxygen in the corresponding ether, making thioethers generally more reactive towards alkyl halides. masterorganicchemistry.com

Analogues where the aromatic ring is substituted with groups that can participate in cyclization reactions are also of interest. For example, the presence of a suitably positioned nucleophile and electrophile can lead to the formation of heterocyclic systems like thiophenes. mdpi.com

The reactivity of benzoquinone derivatives with thiols is influenced by substituents on the quinone ring. Electron-withdrawing substituents like chlorine make the ring more electrophilic and thus more reactive towards nucleophilic attack by thiols. Conversely, electron-donating groups like methyl or t-butyl decrease the reactivity. nih.gov This provides insight into how changes in the electronic nature of the aromatic part of this compound analogues could influence their reactions with nucleophiles.

Stereochemical Implications of Derivative Synthesis

The synthesis of derivatives of this compound can have significant stereochemical implications, particularly when new chiral centers are created.

When the aldehyde moiety is modified, a new stereocenter can be formed. For example, the addition of a Grignard reagent to the aldehyde produces a racemic mixture of two enantiomers of a secondary alcohol, unless a chiral catalyst or auxiliary is used. Asymmetric synthesis protocols are therefore crucial for controlling the stereochemistry of such transformations. The ProPhenol-catalyzed alkynylation of an aldehyde is an example of a method that can produce a specific enantiomer of a propargylic alcohol with high enantiomeric excess. nih.gov

In the synthesis of more complex derivatives, neighboring group participation can play a crucial role in determining the stereochemical outcome of a reaction. For example, in the synthesis of thio-oligosaccharide analogues, an acetamido group can participate in the displacement of a leaving group, leading to the formation of an oxazolinium ion intermediate. This intermediate is then opened by a nucleophile, often with a specific stereochemical outcome. Such participation can sometimes be problematic, necessitating alternative synthetic strategies to achieve the desired stereoisomer. nih.gov

The synthesis of derivatives involving substitutions on a chiral backbone requires careful consideration of potential epimerization or inversion of configuration at existing stereocenters. The choice of reagents and reaction conditions is critical to preserving the desired stereochemistry.

The following table highlights key stereochemical considerations in derivative synthesis:

Reaction TypeStereochemical AspectControlling Factors
Nucleophilic addition to aldehydeCreation of a new stereocenterUse of chiral catalysts, auxiliaries, or reagents for asymmetric synthesis. nih.gov
Substitution on a chiral centerInversion or retention of configurationReaction mechanism (e.g., SN2 leads to inversion).
Neighboring group participationCan dictate stereochemical outcomeStructure of the substrate, nature of the participating group. nih.gov
Diastereoselective reactionsFormation of one diastereomer over anotherSteric hindrance, chelation control.

Emerging Research Frontiers and Future Prospects for 4 Methoxyphenyl Thio Acetaldehyde

Development of Novel Synthetic Transformations Leveraging its Unique Reactivity

The reactivity of [(4-Methoxyphenyl)thio]acetaldehyde is a key area of expanding research. The presence of the sulfur atom and the methoxy-activated phenyl ring influences the electronic properties of the aldehyde group, making it a substrate for innovative synthetic transformations.

A notable example of its application is in organocatalysis. In one documented synthesis, this compound is a key reactant in a D-proline catalyzed reaction with N-chlorosuccinimide. researchgate.net This transformation highlights the compound's ability to participate in stereoselective reactions, a critical aspect of modern drug discovery and development. The use of a simple amino acid like proline as a catalyst represents an environmentally benign and cost-effective approach to synthesis. youtube.com

The sulfur atom in the α-position to the aldehyde group plays a crucial role in modulating its reactivity. α-Thioacetal aldehydes are known to be effective electrophilic partners in cross-aldol reactions, as they are sterically and electronically disfavored from forming enamines themselves. researchgate.net This characteristic allows for controlled reactions with a variety of aldehyde and ketone donors, leading to the formation of anti-aldol adducts with high efficiency and stereocontrol. researchgate.net While specific studies on this compound in this context are still emerging, the general principles suggest a high potential for its use in similar transformations.

Future research is likely to focus on further exploring the unique reactivity of the carbon-sulfur bond and the aldehyde group within this molecule. This could include the development of new carbon-carbon and carbon-heteroatom bond-forming reactions, potentially under transition-metal catalysis or other novel catalytic systems.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical syntheses into automated and flow chemistry platforms is a rapidly growing field, offering advantages in terms of reproducibility, scalability, and safety. While specific examples involving this compound in such systems are not yet widely reported, the general trends in synthetic chemistry suggest this is a promising future direction.

Automated synthesis platforms have demonstrated the ability to transform a broad scope of aldehydes into various saturated N-heterocycles using reagent capsules. researchgate.net These systems can significantly accelerate the synthesis of compound libraries for biological screening. researchgate.net Given the utility of this compound in the synthesis of heterocyclic compounds, its adaptation to automated platforms could streamline the production of novel derivatives for medicinal chemistry.

Flow chemistry, or continuous flow processing, offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. The synthesis of complex heterocyclic molecules, a demonstrated application of this compound, has been successfully translated to flow chemistry systems, often leading to higher yields and shorter reaction times compared to traditional batch methods. nih.gov The development of flow-based protocols for reactions involving this compound could enhance the efficiency and safety of its use in large-scale production.

Exploration of Asymmetric Catalysis Using this compound as a Substrate

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a cornerstone of modern chemical synthesis. The use of this compound as a substrate in such reactions is a frontier with significant potential.

The previously mentioned D-proline catalyzed reaction is a prime example of the application of asymmetric organocatalysis with this substrate. researchgate.net Proline and its derivatives are well-established catalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. youtube.comresearchgate.net The ability to control the stereochemical outcome of a reaction is paramount in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

The general class of α-thioacetal aldehydes has been shown to be effective in proline-catalyzed asymmetric cross-aldol reactions, yielding products with high diastereo- and enantiocontrol. researchgate.net This suggests that this compound is a promising candidate for further exploration in a wider range of asymmetric transformations. Future research could involve the use of other chiral organocatalysts or transition-metal catalysts to achieve different types of stereoselective bond formations. The development of new asymmetric methods using this substrate would be a valuable addition to the synthetic chemist's toolbox.

Potential Role in the Preparation of Complex Molecular Architectures

The ability to construct complex molecular architectures is a central goal of organic synthesis. This compound has already demonstrated its utility as a building block for the synthesis of intricate heterocyclic systems.

Specifically, it has been used in the synthesis of imidazotriazines and imidazopyrimidines. researchgate.net These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis described in the patent literature involves a multi-step sequence where the aldehyde functionality of this compound is key to the formation of the final heterocyclic ring system. researchgate.net

The broader field of heterocyclic synthesis from aldehydes is vast and continually evolving. nih.govfrontiersin.org Aldehydes are versatile precursors to a wide range of N-, O-, and S-containing heterocycles through cyclization reactions. nih.gov Given the reactive nature of this compound, its application in the synthesis of other complex, polycyclic, and spirocyclic frameworks is a logical and exciting area for future investigation. Its unique electronic and steric properties may enable the discovery of novel cyclization pathways leading to previously inaccessible molecular architectures.

Interdisciplinary Research Opportunities in Chemical Synthesis and Method Development

The development of new synthetic methods and the synthesis of novel compounds with interesting properties often fosters interdisciplinary research. The case of this compound is no exception, with clear connections to medicinal chemistry and potential for collaboration with other fields.

The synthesis of kinase inhibitors using this compound as a starting material firmly places it at the interface of organic synthesis and drug discovery. researchgate.net Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.net The development of novel synthetic routes to kinase inhibitors is therefore a high-priority research area.

Furthermore, the study of sulfur-containing compounds is relevant to various scientific disciplines. moffitt.org While direct applications of this compound in materials science or chemical biology are yet to be established, the fundamental understanding of its reactivity could inform research in these areas. For instance, theoretical studies on the role of aldehydes in sulfur-based new particle formation in the atmosphere highlight the broader relevance of understanding the interactions of such molecules. rsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for [(4-Methoxyphenyl)thio]acetaldehyde derivatives, and how can their purity be validated?

Methodological Answer: Derivatives of this compound are typically synthesized via DABCO-catalyzed 1,6-conjugate addition reactions using p-quinones and thiols. For example, compound 2-(((3,5-Di-tert-butyl-4-hydroxyphenyl)(4-methoxyphenyl)methyl)thio)acetaldehyde (3k) was synthesized in 72% yield . To validate purity:

  • Use thin-layer chromatography (TLC) to monitor reaction progress .
  • Confirm structure via 1H and 13C NMR (e.g., δ 9.72 ppm for aldehyde protons in 2-(4-methoxyphenyl)acetaldehyde ).
  • Report yields and compare with literature data to identify discrepancies .

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Methodological Answer: Conflicts may arise due to solvent effects , impurities , or tautomerism . For example:

  • In 2-(4-methoxyphenyl)acetaldehyde , the aldehyde proton appears as a triplet at δ 9.72 ppm (J = 2.5 Hz), while aromatic protons resonate at δ 7.17–6.88 ppm .
  • Cross-check with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and mass spectrometry for molecular ion confirmation .
  • Replicate experiments under identical conditions to rule out procedural errors .

Q. What are the key challenges in isolating this compound derivatives from reaction mixtures?

Methodological Answer:

  • Volatility of aldehydes : Use low-temperature crystallization or vacuum distillation .
  • Byproduct interference : Optimize column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
  • Oxidation sensitivity : Conduct reactions under inert gas (N₂/Ar) and store products at –20°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in the synthesis of chiral this compound derivatives?

Methodological Answer:

  • Use chiral auxiliaries like (R)-(+)-tert-butylsulfinamide to prepare enantiopure imines, as demonstrated in the synthesis of (+)-aphanorphine precursors .
  • Employ enzymatic catalysis : For example, thiamine pyrophosphate-dependent enzymes achieve >90% enantiomeric excess in cross-condensation reactions (e.g., (R)-2-hydroxy-3,3-dimethoxy-1-(4-methoxyphenyl)propan-1-one) .
  • Validate stereochemistry via HPLC with chiral columns (e.g., Chiralpak AD, retention time 38.4 min for R-enantiomer) .

Q. How do reaction conditions influence the yield of this compound derivatives in conjugate addition reactions?

Methodological Answer:

  • Catalyst loading : DABCO (1–5 mol%) optimizes 1,6-conjugate addition efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols.
  • Temperature : Reactions at 30°C with gentle shaking (90 rpm) improve yields compared to static conditions .

Q. Table 1: Yield Variation in DABCO-Catalyzed Syntheses

DerivativeSubstituentYield (%)Reference
3k4-Methoxyphenyl72
3j2-Methoxyphenyl77
3mFuran-2-yl62

Q. What analytical strategies resolve reversibility issues in acetaldehyde condensation reactions involving this compound?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Use low temperatures to trap intermediates (e.g., –78°C) .
  • Quenching methods : Add chloroform to halt reactions and prevent back-hydrolysis .
  • Quantify bound vs. free acetaldehyde via headspace GC-MS or derivatization (e.g., DNPH hydrazones) .

Q. How can enzymatic methods improve sustainability in synthesizing this compound derivatives compared to chemical routes?

Methodological Answer:

  • Advantages :
    • Stereoselectivity : Enzymes like lipases or oxidoreductases reduce reliance on chiral catalysts .
    • Mild conditions : Reactions at 25–30°C avoid high energy inputs .
  • Limitations :
    • Substrate specificity may require protein engineering.
    • Scale-up challenges due to enzyme stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar this compound derivatives?

Methodological Answer:

  • Variable factors :
    • Catalyst purity : Trace metals in DABCO may alter reactivity .
    • Moisture sensitivity : Hydrolysis of intermediates can reduce yields .
  • Mitigation :
    • Standardize reagent grades and reaction setups.
    • Report detailed protocols (e.g., inert atmosphere, solvent drying) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.